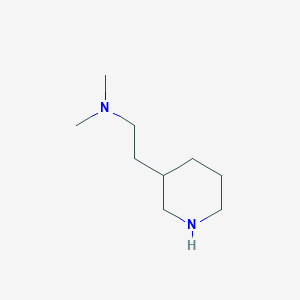
N,N-Diméthyl-2-(3-pipéridinyl)-1-éthanamine
Vue d'ensemble
Description
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine: is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to an ethanamine backbone with two methyl groups on the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological or psychiatric conditions due to its structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine involves the reductive amination of 3-piperidone with dimethylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Alkylation of Piperidine: : Another method involves the alkylation of piperidine with N,N-dimethyl-2-chloroethanamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to form secondary amines or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
-
Substitution: : N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. This reaction often requires a strong base and a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary amines, dealkylated products.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The piperidine ring and dimethylamine group can interact with active sites, influencing the activity of these targets. The exact pathways involved vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-4-(4-piperidinyl)-2-pyrimidinamine
- N,N-Dimethyl-2-(piperidin-3-yl)pyridin-4-amine
Uniqueness
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine is unique due to its specific structure, which combines a piperidine ring with a dimethylated ethanamine backbone. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
By comparing it with similar compounds, researchers can identify unique features and potential advantages, such as improved reactivity, selectivity, or biological activity.
Propriétés
IUPAC Name |
N,N-dimethyl-2-piperidin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-5-9-4-3-6-10-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWZWFUGBKCCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Benzyl-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1646710.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester, 7-oxide](/img/structure/B1646718.png)





![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)

